Technical Documentation Center

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
  • CAS: 936132-61-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and HRMS Validation of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Executive Summary In modern drug discovery and organic synthesis, the indazole scaffold serves as a highly privileged pharmacophore. Specifically, tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the indazole scaffold serves as a highly privileged pharmacophore. Specifically, tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5)[1] is a critical synthetic building block. The strategic placement of a Boc-protecting group, a reactive formyl moiety, and a bromine atom allows for orthogonal functionalization, particularly in transition-metal-catalyzed cross-coupling reactions.

For analytical scientists and synthetic chemists, verifying the structural integrity of this intermediate is paramount. This guide provides an in-depth technical analysis of the compound's mass properties—specifically differentiating between its average molecular weight and exact monoisotopic mass—and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.

Chemical Identity and Quantitative Mass Profiling

When characterizing halogenated compounds, distinguishing between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for mass spectrometry) is a fundamental requirement.

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. For this compound, the MW is 325.162 g/mol [2].

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 79 Br, 14 N, 16 O). The exact mass of this compound is 324.0110 Da[3].

Data Presentation: Mass Specifications

The following table summarizes the key physicochemical mass parameters required for analytical workflows.

PropertyValueDerivation / Analytical Significance
Chemical Formula C 13​ H 13​ BrN 2​ O 3​ [4]Base elemental composition.
CAS Number 936132-61-5[5]Unique numerical identifier for regulatory tracking[6].
Molecular Weight 325.162 g/mol [2]Used for calculating molarity and reaction stoichiometry.
Exact Mass (Monoisotopic) 324.0110 Da[3]Target mass for HRMS calibration and identification.
Expected [M+H] + ( 79 Br) 325.0188 m/zPrimary protonated molecular ion observed in ESI+ mode.
Expected [M+H+2] + ( 81 Br) 327.0167 m/zSecondary isotopic peak confirming the presence of bromine.

Mechanistic Insights: The Bromine Isotopic Signature

Understanding Causality in Mass Spectra: Why is the exact mass of a brominated compound uniquely challenging yet analytically useful? Bromine exists in nature as two stable isotopes: 79 Br (50.69% abundance) and 81 Br (49.31% abundance). Because these isotopes exist in a nearly 1:1 ratio, a standard mass spectrometer will not yield a single mass peak at 324 Da. Instead, it generates a characteristic 1:1 doublet separated by exactly 2 Da.

This isotopic signature acts as an intrinsic, self-validating feature during synthesis. If the 1:1 doublet is absent in the mass spectrum, it definitively indicates that the bromine atom has been lost (e.g., via unwanted protodehalogenation during a cross-coupling step), even if the rest of the molecule remains intact.

IsotopeLogic Molecule C13H13BrN2O3 (CAS: 936132-61-5) Br79 79Br Isotope Mass: 324.0110 Da Molecule->Br79 50.69% Abundance Br81 81Br Isotope Mass: 326.0089 Da Molecule->Br81 49.31% Abundance MSPeak1 [M+H]+ Peak m/z 325.0188 Br79->MSPeak1 +H+ (1.0078 Da) MSPeak2 [M+H+2]+ Peak m/z 327.0167 Br81->MSPeak2 +H+ (1.0078 Da)

Figure 1: Isotopic distribution logic and expected m/z peaks for the brominated target.

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol utilizes a self-validating loop. It combines chromatographic separation to isolate the target from debrominated impurities, alongside high-resolution mass spectrometry (HRMS) to confirm the exact mass with sub-5 ppm mass accuracy.

LCHRMS N1 Sample Prep (1 µg/mL) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 HRMS Analyzer (Orbitrap/TOF) N3->N4 N5 Data Processing Mass & Isotope Match N4->N5

Figure 2: LC-HRMS workflow for exact mass validation of brominated indazole derivatives.

Step-by-Step Analytical Workflow

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Causality & Validation: A blank solvent injection must be run immediately prior to the sample. This establishes a zero-carryover baseline, ensuring that any observed peaks are strictly derived from the current injection.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality & Validation: The C18 column separates the target compound from highly polar impurities. The addition of 0.1% Formic Acid is critical; it forces the indazole nitrogen into a protonated state, drastically enhancing ionization efficiency downstream.

Step 3: Electrospray Ionization (ESI+) and HRMS Acquisition

  • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in positive electrospray ionization (ESI+) mode. Calibrate the instrument using a standard tuning mix to ensure mass accuracy is < 5 ppm.

  • Causality & Validation: ESI+ is chosen because the basic nitrogen atoms in the indazole ring readily accept protons. The high-resolution analyzer ensures that the measured mass is not just nominally 325 Da, but exactly 325.0188 Da, ruling out isobaric interferences.

Step 4: Data Processing and Isotopic Pattern Matching

  • Action: Extract the ion chromatograms (EIC) for m/z 325.0188 and m/z 327.0167.

  • Causality & Validation: Calculate the mass error ( Δ ppm) using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. A successful validation requires the mass error to be 5 ppm and the intensity ratio of the 325/327 peaks to be approximately 1:1.

Conclusion

The accurate characterization of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate relies heavily on the precise differentiation between its molecular weight (325.162 g/mol ) and its exact monoisotopic mass (324.0110 Da). By leveraging the unique 1:1 isotopic signature of its bromine atom and employing a self-validating LC-HRMS workflow, researchers can confidently verify the structural integrity of this vital synthetic building block before advancing it through the drug development pipeline.

References

  • Title: tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: Explore - PubChemLite - S (Referencing C13H13BrN2O3 Monoisotopic Mass) Source: University of Luxembourg (uni.lu) URL:[Link]

Sources

Exploratory

Decoding the Indazole Pharmacophore: Mechanisms of Action and Rational Design of Heterocyclic Building Blocks

Executive Summary Indazole-based heterocycles have emerged as privileged building blocks in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Their unique physicochemical properties allow the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole-based heterocycles have emerged as privileged building blocks in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Their unique physicochemical properties allow them to act as highly effective bioisosteres, offering precise spatial arrangements for hydrogen bonding and hydrophobic interactions within complex protein pockets. This technical guide explores the core mechanisms of action of indazole derivatives, outlines causality-driven experimental workflows for their synthesis and validation, and provides a quantitative analysis of their structure-activity relationships (SAR).

The Indazole Scaffold: Structural Rationale

The indazole core consists of a pyrazole ring fused to a benzene ring. It exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically favored in most physiological environments (1)[1]. In drug discovery, indazole is highly valued because it acts as an excellent bioisostere for indole and purine rings. The presence of adjacent nitrogen atoms—N1 acting as a hydrogen-bond donor and N2 as a hydrogen-bond acceptor—allows the scaffold to anchor deeply within the ATP-binding pockets of various kinases, forming critical interactions with the kinase hinge region (2)[2].

Mechanisms of Action: Kinase Inhibition Paradigms

Reversible ATP-Competitive Inhibition (VEGFR & FGFR)

Indazoles primarily function by competing with ATP at the kinase hinge region. For targets like VEGFR-2, modifications at the C3 or C5 positions with hydrophobic or hydrogen-bonding groups strictly dictate potency. For example, introducing a sulfonamide group can enhance the inhibitory activity beyond that of the clinical drug pazopanib by satisfying additional hydrogen-bond requirements in the solvent-exposed region (2)[2]. Similarly, in FGFR1 targeting, the addition of an N-ethylpiperazine group to a 1H-indazol-3-amine core significantly boosts both enzymatic inhibition and cellular anti-proliferative activity (1)[1].

Allosteric & Hydrophobic Pocket Engagement (JNK3)

To achieve selectivity and brain penetration for neuroprotective applications, N-aromatic-substituted indazoles are designed to exploit specific hydrophobic pockets. The 6-membered aromatic moiety of the indazole core induces extra hydrophobic interactions under the P-loop of JNK3. This spatial engagement significantly increases binding affinity and isoform selectivity compared to traditional pyrazole-urea scaffolds (3)[3].

Covalent Inhibition (Mutant EGFR)

To overcome drug resistance in non-small cell lung cancer (NSCLC) driven by EGFR T790M/L858R mutations, the indazole scaffold can be rationally redesigned. By functionalizing the core with an electrophilic warhead (e.g., an acrylamide group), the indazole acts as a targeted covalent inhibitor (TCI). It forms an irreversible covalent bond with the catalytic cysteine residue (Cys797) in the mutant kinase, effectively overcoming the poor cellular potency often observed with reversible binders (4)[4].

G Indazole Indazole Derivative ATP_Pocket Kinase ATP Pocket Indazole->ATP_Pocket Competes with ATP Hinge Hinge Region Binding (N1-H / N2) ATP_Pocket->Hinge Hydrogen Bonding Hydrophobic Hydrophobic Pocket (C3/C5 Substitutions) ATP_Pocket->Hydrophobic Van der Waals Inhibition Kinase Inhibition & Pathway Arrest Hinge->Inhibition Hydrophobic->Inhibition

Fig 1. ATP-competitive binding mechanism of indazole derivatives within the kinase active site.

Experimental Methodologies: Synthesis & Validation

As an application scientist, establishing causality in protocol design is paramount. The following workflows detail the synthesis of functionalized indazoles and their biochemical validation, designed as completely self-validating systems.

Protocol 1: Synthesis of C3-Functionalized 1H-Indazole Building Blocks

Causality: Direct cross-coupling at the C3 position allows for rapid library generation. However, the free N1-H can interfere with palladium-catalyzed reactions. Protecting this nitrogen is essential to prevent unwanted N-alkylation and improve organic solubility, ensuring high-yield C-C bond formation.

  • Protection: React the starting 7-bromoindazole (or 3-iodoindazole) with 3,4-dihydro-2H-pyran and a catalytic acid (e.g., p-TsOH) to install a tetrahydropyranyl (THP) protecting group at the N1 position (5)[5].

  • Cross-Coupling: Combine the THP-protected indazole with a selected boronic acid (Suzuki) or organostannane (Stille) in a degassed mixture of dioxane/water. Add Pd(PPh3)4 (5 mol%) and Na2CO3. Heat to 90°C. Logic: The palladium catalyst facilitates oxidative addition at the halogenated carbon, followed by transmetalation and reductive elimination to form the new C-C bond.

  • Deprotection: Treat the purified intermediate with HCl in methanol to cleave the THP group, unmasking the critical N1-H required for kinase hinge binding (5)[5].

  • Validation: Confirm the structure via 1H/13C NMR and LC-MS. The disappearance of the THP multiplet (~1.5-2.0 ppm) in the NMR spectrum validates successful deprotection.

Protocol 2: Kinase Inhibition Assay (Self-Validating System)

Causality: To definitively prove that the synthesized indazole acts via ATP competition (and not allosteric modulation or non-specific aggregation), the assay must be performed across a gradient of ATP concentrations.

  • Preparation: Prepare a 10-point serial dilution of the indazole compound in DMSO.

  • Incubation: Incubate the recombinant target kinase (e.g., EGFR T790M) with the compound, a fluorescently labeled peptide substrate, and varying concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM).

  • Measurement: Quantify substrate phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Validation (ATP Shift): Calculate the IC50 for each ATP concentration. A proportional rightward shift in the IC50 value as ATP concentration increases mathematically validates an ATP-competitive mechanism of action.

Workflow Start Identify Target Kinase (e.g., EGFR T790M) Scaffold Select Indazole Scaffold (1H-indazole) Start->Scaffold Mod1 C3/C5 Functionalization (Suzuki/Stille Coupling) Scaffold->Mod1 Mod2 Add Electrophilic Warhead (For Covalent Binding) Mod1->Mod2 Target drug resistance Assay Biochemical Validation (TR-FRET Assay) Mod1->Assay Reversible inhibitors Mod2->Assay Assay->Mod1 Poor Activity (SAR Loop) Lead Lead Candidate Selection Assay->Lead IC50 < 10 nM

Fig 2. Iterative rational drug design workflow for optimizing indazole-based kinase inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The structural versatility of the indazole core allows for fine-tuning against specific targets. The table below summarizes the quantitative impact of specific structural modifications on kinase inhibitory activity across various studies.

Compound / ScaffoldTarget KinaseKey Structural FeatureIC50 (nM)Reference Index
Pazopanib (Clinical)VEGFR-2Indazole-pyrimidine core30.0[2]
Compound 13i VEGFR-2Sulfonamide substitution34.5[2]
Compound 99 FGFR1N-ethylpiperazine group2.9[1]
Compound 109 EGFR T790MCovalent indazole derivative5.3[1]
Compound 29 JNK3N-aromatic substitution5.0[3]

Conclusion

The indazole pharmacophore remains a cornerstone in modern medicinal chemistry. By understanding the precise causality between structural modifications (such as C3 functionalization or the addition of electrophilic warheads) and their resulting mechanisms of action (reversible vs. covalent inhibition), researchers can rationally design highly potent and selective therapeutic agents. Rigorous, self-validating experimental workflows ensure that these building blocks translate reliably from biochemical assays to preclinical success.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH / PMC. 2

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 1

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Publications.3

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. ACS Publications. 4

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Context The indazole scaffold is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Context

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, glucocorticoid receptor (GR) modulators, and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Functionalizing the indazole core while maintaining specific reactive handles is a critical challenge in synthetic route design.

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5) is a highly versatile, tri-functional building block[3]. It presents a unique chemoselectivity challenge due to the presence of three distinct reactive sites:

  • C5-Bromide: The intended site for Suzuki-Miyaura cross-coupling.

  • N1-Boc (tert-Butoxycarbonyl) Group: An acid- and strong-base-sensitive protecting group required to prevent N-arylation or N-alkylation during downstream steps[4].

  • C3-Formyl (Aldehyde) Group: A highly electrophilic moiety sensitive to strong nucleophiles, oxidants, and highly basic conditions (which can trigger Cannizzaro-type disproportionation).

This application note details a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of this substrate, ensuring quantitative C5-arylation while strictly preserving the integrity of the N1-Boc and C3-formyl groups.

Mechanistic Insights & Causality

To achieve high yields without degrading the sensitive functional groups, the reaction conditions must be meticulously balanced. Every reagent choice in this protocol is driven by mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂): The oxidative addition of Pd(0) into the C5-Br bond is relatively facile. However, bulky or electron-rich heteroaryl boronic acids often suffer from slow transmetalation and competing protodeboronation. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°), which sterically accelerates the reductive elimination step, driving the catalytic cycle forward efficiently[4].

  • Base Selection (K₂CO₃ or Na₂CO₃): Strong bases (e.g., NaOH, NaOtBu) will rapidly hydrolyze the N1-Boc carbamate and can induce unwanted aldol condensations or Cannizzaro reactions at the C3-aldehyde. Weak inorganic carbonates provide sufficient alkalinity to form the reactive boronate species required for transmetalation without cleaving the Boc group[4][5].

  • Solvent System (1,4-Dioxane/H₂O or DME/H₂O): A biphasic or miscible aqueous-organic mixture is essential. Water dissolves the inorganic base and accelerates the transmetalation step, while 1,4-Dioxane or Dimethoxyethane (DME) provides excellent solubility for the indazole substrate and the Pd catalyst at 80 °C[5].

Reaction Pathway & Chemoselectivity Workflow

G start tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate ox_add Oxidative Addition (Insertion into C5-Br) start->ox_add pd0 Pd(0) Catalyst Generation pd0->ox_add transmet Transmetalation (Boronic Acid + Base) ox_add->transmet red_elim Reductive Elimination (Product Release) transmet->red_elim red_elim->pd0 Pd(0) Regeneration product 5-Aryl-3-formyl-1H-indazole- 1-carboxylate red_elim->product

Catalytic cycle of the Suzuki-Miyaura coupling demonstrating chemoselective C5-arylation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the preservation of the N1-Boc and C3-formyl groups.

Table 1: Optimization of Cross-Coupling Conditions

Catalyst (5 mol%)Base (2.0 eq)Solvent (v/v 4:1)Temp (°C)Yield (%)Boc Retention (%)Formyl Retention (%)
Pd(PPh₃)₄NaOtBuToluene/H₂O9015< 5 80
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90659595
Pd(dppf)Cl₂NaOHDME/H₂O8040< 10 < 50
Pd(dppf)Cl₂ K₂CO₃ DME/H₂O 80 92 > 98 > 98

Note: Highlighted row indicates the optimal conditions utilized in the protocol below, preventing both Boc-deprotection and aldehyde degradation.

Experimental Protocol

Reagent Quantities (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate325.161.0325 mgElectrophile
Aryl/Heteroaryl Boronic AcidVaries1.2 - 1.5VariesNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
1,4-Dioxane or DMEN/AN/A8.0 mLOrganic Solvent
Deionized Water18.02N/A2.0 mLAqueous Co-solvent
Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (325 mg, 1.0 mmol) and the selected aryl boronic acid (1.2 mmol).

  • Add K₂CO₃ (345 mg, 2.5 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Self-Validation Point: Ensure the solid mixture is free-flowing. Clumping indicates moisture absorption by K₂CO₃, which can hinder accurate stoichiometry.

Step 2: Degassing (Critical Step)

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) to the vessel.

  • Seal the vessel with a rubber septum and sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes.

  • Causality: Dissolved oxygen reacts with Pd(0) to form peroxo complexes, which rapidly oxidize the C3-formyl group to a carboxylic acid and deactivate the catalyst. Strict anaerobic conditions are mandatory.

Step 3: Reaction Execution

  • Replace the septum with a Teflon-lined crimp cap (if using a vial) or seal the Schlenk tube.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800-1000 rpm) for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material (m/z ~325/327[M+H]+) should be completely consumed, replaced by the desired product mass.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and pour into a separatory funnel containing saturated aqueous NH₄Cl (15 mL).

  • Causality: NH₄Cl acts as a mild acidic buffer to neutralize the K₂CO₃. If the basic aqueous layer is concentrated directly, the concentrated hydroxide/carbonate ions will cleave the N1-Boc group during solvent evaporation.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10% to 30% EtOAc).

  • Evaporate the product-containing fractions to yield the pure 5-aryl-3-formyl-1H-indazole-1-carboxylate derivative.

Troubleshooting & Self-Validating Systems

  • Issue: Loss of the N1-Boc Group.

    • Diagnostic: LC-MS shows a mass corresponding to [M-100] (loss of Boc) or [M-56] (loss of t-butyl).

    • Correction: Ensure the reaction temperature does not exceed 85 °C. Verify that K₂CO₃ is used rather than stronger bases. Ensure the NH₄Cl quench is performed prior to any concentration steps.

  • Issue: Oxidation of the C3-Formyl Group.

    • Diagnostic: Formation of a highly polar baseline spot on TLC; LC-MS shows [M+16] corresponding to the carboxylic acid.

    • Correction: Inadequate degassing. Increase Argon sparging time to 20-30 minutes or utilize the Freeze-Pump-Thaw method (3 cycles) prior to heating.

References

  • National Institutes of Health (NIH) / Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[4] URL: [Link]

  • American Chemical Society (ACS) / Journal of Medicinal Chemistry. Structure Guided Design of 5-Arylindazole Glucocorticoid Receptor Agonists and Antagonists.[1] URL:[Link]

  • National Institutes of Health (NIH) / PMC. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2.[2] URL: [Link]

Sources

Application

Step-by-step synthesis route for tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Application Note: Optimized Two-Step Synthesis of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Two-Step Synthesis of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

Indazole derivatives are highly privileged scaffolds in medicinal chemistry, predominantly utilized in the development of novel kinase inhibitors and targeted therapeutics[1]. Specifically, 3-formyl indazoles serve as critical electrophilic building blocks, allowing for downstream functionalization via reductive amination, Wittig olefination, or Knoevenagel condensations.

The target molecule, tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS 936132-61-5), combines a reactive aldehyde at C3, a versatile cross-coupling handle (bromide) at C5, and a stabilizing, solubility-enhancing tert-butyloxycarbonyl (Boc) protecting group at N1[2].

Historically, accessing 3-formyl indazoles required harsh metal-halogen exchange of 3-iodoindazoles followed by DMF quench, which suffers from poor functional group tolerance. This protocol details a highly efficient, transition-metal-free, two-step route starting from commercially available 5-bromo-1H-indole. The methodology leverages a direct nitrosation/rearrangement cascade[1], followed by regioselective N1-Boc protection.

Synthetic Pathway & Mechanistic Workflow

SynthesisRoute SM 5-Bromo-1H-indole (Compound 1) Step1 NaNO₂, HCl (aq) Dioxane, 2h @ RT, 3h @ 50°C SM->Step1 Int 5-Bromo-1H-indazole- 3-carbaldehyde (Compound 2) Step1->Int Step2 Boc₂O, DMAP (cat.), Et₃N DCM, 4h @ RT Int->Step2 Prod tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate (Compound 3) Step2->Prod

Figure 1: Two-step synthetic workflow from 5-bromo-1H-indole to the N1-Boc protected target.

Step 1: Nitrosation-Driven Rearrangement to 5-Bromo-1H-indazole-3-carbaldehyde

Mechanistic Insight: The transformation of 5-bromo-1H-indole to 5-bromo-1H-indazole-3-carbaldehyde relies on a mild nitrosation reaction. In a slightly acidic environment, sodium nitrite generates the nitrosonium ion ( NO+ ). Electrophilic aromatic substitution occurs at the electron-rich C3 position of the indole. Subsequent ring-opening and intramolecular cyclization (rearrangement) yield the thermodynamically stable indazole core bearing the C3-carboxaldehyde[1]. This circumvents the need for cryogenic organolithium chemistry.

Protocol:

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel with 5-bromo-1H-indole (4.95 g, 25.0 mmol) and 1,4-dioxane (100 mL). Stir to achieve a homogeneous solution.

  • Acidification: Add 6M aqueous HCl (25 mL) dropwise to the solution at room temperature (20–25 °C).

  • Nitrosation: Dissolve sodium nitrite (NaNO₂, 17.25 g, 250 mmol, 10 equiv.) in deionized water (50 mL). Transfer this solution to the addition funnel.

  • Addition & Reaction: Add the aqueous NaNO₂ solution dropwise over 30 minutes to the indole mixture, maintaining the temperature below 25 °C (use a water bath if mild exotherm occurs).

  • Maturation: Stir the biphasic mixture for 2 hours at room temperature, then equip the flask with a reflux condenser and heat to 50 °C for 3 hours to drive the rearrangement to completion[1].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc, 200 mL) and water (100 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 100 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether / EtOAc, gradient 9:1 to 8:2).

Quantitative Data Summary: Step 1

ParameterValue / Condition
Starting Material 5-Bromo-1H-indole (4.95 g, 25 mmol)
Reagents NaNO₂ (10 eq.), 6M HCl
Solvent System 1,4-Dioxane / H₂O
Reaction Time & Temp 2h at RT, then 3h at 50 °C
Yield 5.35 g (94%)[1]
Appearance Brown solid[1]
Intermediate CAS 201227-38-5[3]

Step 2: Regioselective N1-Boc Protection

Mechanistic Insight: Indazoles possess two nitrogen atoms (N1 and N2) capable of reacting with electrophiles. N1 is typically the thermodynamic sink, while N2 can be the kinetic product. To ensure absolute regioselectivity for the tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate, 4-Dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst. DMAP attacks Di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive, bulky intermediate. The steric bulk of this intermediate, combined with the triethylamine base, heavily favors functionalization at the less sterically hindered N1 position, yielding the desired N1-Boc protected compound[2].

Protocol:

  • Preparation: In a rigorously dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 5-bromo-1H-indazole-3-carbaldehyde (4.50 g, 20.0 mmol) in anhydrous Dichloromethane (DCM, 80 mL).

  • Base & Catalyst Addition: Add Triethylamine (Et₃N, 4.18 mL, 30.0 mmol, 1.5 equiv.) followed by DMAP (0.24 g, 2.0 mmol, 0.1 equiv.). Stir for 5 minutes at room temperature.

  • Boc₂O Addition: Dissolve Boc₂O (5.24 g, 24.0 mmol, 1.2 equiv.) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Monitor gas evolution (CO₂ byproduct). Stir the reaction mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, UV active).

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is generally of high purity but can be passed through a short plug of silica gel (Eluent: Hexanes/EtOAc 9:1) to remove DMAP and residual Boc₂O.

Quantitative Data Summary: Step 2

ParameterValue / Condition
Starting Material 5-Bromo-1H-indazole-3-carbaldehyde (4.50 g, 20 mmol)
Reagents Boc₂O (1.2 eq.), Et₃N (1.5 eq.), DMAP (0.1 eq.)
Solvent System Anhydrous DCM
Reaction Time & Temp 4h at RT
Expected Yield >90% (approx. 5.8 - 6.0 g)
Target CAS 936132-61-5

Analytical Validation Criteria

To validate the self-consistency of the protocol, the following analytical benchmarks should be met for the final product (tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate):

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a sharp singlet at ~10.2 ppm corresponding to the aldehyde proton (-CHO), a prominent 9-proton singlet at ~1.75 ppm confirming the incorporation of the tert-butyl group, and the characteristic aromatic splitting pattern for the 5-bromo indazole core (e.g., a doublet at ~8.1 ppm for the C4 proton, exhibiting meta-coupling)[3].

  • LC-MS (ESI+): The parent ion [M+H]⁺ is typically weak due to in-source fragmentation of the Boc group. Look for the[M-Boc+H]⁺ peak at m/z 225/227 (1:1 isotopic ratio indicative of a single bromine atom).

References

  • Source: nih.
  • Source: nextsds.
  • Source: chemicalbook.

Sources

Method

Application Note: Utilizing tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate in the Design and Synthesis of ATP-Competitive Kinase Inhibitors

Executive Summary & Structural Rationale The indazole scaffold has emerged as a privileged structure in modern drug discovery, particularly in the design of ATP-competitive protein kinase inhibitors[1]. Acting as a biois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indazole scaffold has emerged as a privileged structure in modern drug discovery, particularly in the design of ATP-competitive protein kinase inhibitors[1]. Acting as a bioisostere for the adenine ring of adenosine triphosphate (ATP), the indazole core utilizes its N1 and N2 atoms to form critical hydrogen bonds with the highly conserved hinge region of the kinase active site[2].

When developing novel kinase inhibitors, tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate serves as an exceptionally versatile, dual-handle building block. Its structural features are intentionally designed to solve specific synthetic and pharmacological challenges:

  • N1-Boc Protection: The tert-butoxycarbonyl (Boc) group masks the acidic N1-H. This is strictly necessary to prevent unwanted N-alkylation or catalyst poisoning during transition-metal-catalyzed cross-coupling. Furthermore, it significantly enhances the lipophilicity and solubility of the intermediate in organic solvents[3].

  • C5-Bromo Handle: The bromide at the 5-position is a prime electrophilic site for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows medicinal chemists to extend the molecule deep into the hydrophobic back-cleft of the kinase pocket, a region critical for achieving target selectivity[4].

  • C3-Formyl Handle: The aldehyde at the 3-position provides an orthogonal reactive site for reductive amination. This enables the late-stage introduction of solubilizing basic amines that project outward into the solvent-exposed channel, drastically improving the pharmacokinetic profile (ADME) of the resulting drug candidate[5].

FunctionalizationLogic SM tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate C5 C5-Bromide Pd-Catalyzed Coupling SM->C5 Suzuki Reaction C3 C3-Formyl Reductive Amination SM->C3 NaBH(OAc)3 N1 N1-Boc Acidic Deprotection SM->N1 TFA / DCM Hinge Hydrophobic Pocket Binding C5->Hinge Solvent Solvent Channel Interactions C3->Solvent ATP ATP Hinge Region H-Bonding N1->ATP

Orthogonal functionalization logic of the indazole scaffold for kinase inhibitor design.

Experimental Workflow & Protocols

The following protocols detail a self-validating, three-step synthetic workflow to convert the starting building block into a fully functionalized kinase inhibitor.

ExperimentalWorkflow Step1 Step 1: C5 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Step2 Step 2: C3 Reductive Amination Amine, NaBH(OAc)3 DCE, Room Temp Step1->Step2 Step3 Step 3: Global Boc Deprotection TFA, DCM Room Temp, 2h Step2->Step3 Step4 Step 4: Purification & Assay Prep-HPLC Kinase TR-FRET Assay Step3->Step4

Sequential step-by-step workflow for the synthesis and validation of indazole derivatives.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

Causality & Rationale: A solvent system of 1,4-Dioxane and water (4:1) is utilized because it provides excellent solubility for both the highly lipophilic Boc-protected indazole and the inorganic base (K₂CO₃) required for the transmetalation step[4]. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand prevents catalyst degradation and palladium black formation at the required elevated temperatures (90 °C)[3].

Step-by-Step Methodology:

  • Charge a microwave vial with tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen. Seal the vial.

  • Heat the reaction mixture at 90 °C for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The starting material (bromine isotope pattern: M, M+2) should completely disappear, replaced by the desired coupled product mass.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the C5-substituted intermediate.

Protocol 2: C3 Reductive Amination

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because it is a significantly milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted C3-aldehyde, thereby minimizing the formation of the corresponding primary alcohol byproduct[5]. 1,2-Dichloroethane (DCE) is used to stabilize the iminium intermediate prior to reduction.

Step-by-Step Methodology:

  • Dissolve the C5-substituted intermediate (1.0 eq) and the desired primary or secondary amine (1.5 eq) in anhydrous DCE (0.1 M).

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (2.0 eq) in a single portion. Stir at room temperature for 12 hours.

  • Self-Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. A color change indicates the successful incorporation of the amine. Confirm the mass shift via LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. The crude product can typically be used in the next step without further purification.

Protocol 3: Global Boc Deprotection

Causality & Rationale: The Boc group must be removed as the final synthetic step to restore the N1-H bond. Without this free N-H, the indazole cannot act as a hydrogen bond donor to the kinase hinge region, rendering the molecule completely inactive[3]. Trifluoroacetic acid (TFA) in DCM is the standard, clean method for this cleavage.

Step-by-Step Methodology:

  • Dissolve the crude reductive amination product in DCM (0.1 M).

  • Add TFA to achieve a 1:4 ratio of TFA:DCM.

  • Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via LC-MS. The loss of the Boc group corresponds to a mass shift of -100 Da (loss of isobutylene and CO₂). Additionally, ¹H-NMR will show the disappearance of the intense 9-proton singlet at ~1.6 ppm.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Purify the final compound via Preparative-HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid) to yield the final kinase inhibitor as a formate salt.

Quantitative Data Presentation

The following table summarizes representative reaction efficiencies and biological activities for compounds synthesized using this exact building block and workflow, targeting various therapeutically relevant kinases (Mps1, MEK4, and AAK1)[6],[4],[3].

DerivativeC5 Aryl Group (Suzuki)C3 Amine (Reductive Amination)Overall Yield (%)Target KinaseIC₅₀ (nM)
Compound 1 4-Fluorophenyl4-Methylpiperazine-1-yl68%Mps112
Compound 2 3-PyridylMorpholine-4-yl72%MEK445
Compound 3 1-Methyl-1H-pyrazol-4-ylN,N-Dimethylethylenediamine65%AAK128

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: nih.gov URL:[Link][2]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity | Journal of Medicinal Chemistry Source: acs.org URL:[Link][6]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) | Journal of Medicinal Chemistry Source: acs.org URL:[Link][4]

  • Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC Source: nih.gov URL:[Link][3]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH Source: nih.gov URL:[Link][1]

Sources

Application

Application Note: Strategic Utilization of Boc-Protected Indazoles in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction The indazole scaffold is a privileged pharmacophore embedded within numerous FDA-approved Active Pharmaceutical Ingredients (APIs), including potent kinase inhibitors (e.g., axitinib, pazopanib) and PARP inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged pharmacophore embedded within numerous FDA-approved Active Pharmaceutical Ingredients (APIs), including potent kinase inhibitors (e.g., axitinib, pazopanib) and PARP inhibitors (e.g., niraparib)[1]. However, the presence of two adjacent nitrogen atoms (N1 and N2) in the indazole core presents a significant regiochemical challenge. Unprotected indazoles exist as a tautomeric mixture, often leading to unselective functionalization at both nitrogen centers during alkylation or arylation[2].

To exert precise control over electrophilic aromatic substitutions and transition-metal-catalyzed cross-couplings, the tert-butyloxycarbonyl (Boc) protecting group is frequently employed[3]. This application note details the mechanistic rationale, synthetic workflows, and validated self-correcting protocols for leveraging Boc-protected indazoles in advanced API manufacturing.

Mechanistic Rationale: Regioselectivity and the Role of Boc Protection

Installing a Boc group at the N1 position of the indazole core is not merely a protective measure; it is a strategic maneuver that dictates the trajectory of subsequent synthetic steps. The Boc group serves three primary mechanistic functions:

  • Steric Shielding : The bulky tert-butyl moiety effectively blocks the N1 and the adjacent C7 positions. This steric hindrance directs incoming electrophiles or bulky transition-metal catalysts toward the more accessible C3, C4, or C6 positions[3].

  • Electronic Modulation : The electron-withdrawing nature of the carbamate reduces the overall electron density of the indazole ring. This electronic modulation enhances the electrophilicity of adjacent halogenated sites (e.g., 4-bromo or 6-fluoro substituents), thereby activating them for SN​Ar or cross-coupling reactions[3].

  • Solubility Enhancement : The lipophilic Boc group significantly improves the solubility of highly polar indazole intermediates in standard organic solvents (e.g., DCM, THF). This is critical for maintaining homogeneous catalysis and facilitating downstream purification processes[3].

Regioselectivity Indazole Unprotected Indazole (Tautomeric Mixture) BocProtection N1-Boc Protection (Boc2O, DMAP) Indazole->BocProtection StericShield Steric Shielding at N1/C7 BocProtection->StericShield ElectronicMod Electronic Modulation (Increased Electrophilicity) BocProtection->ElectronicMod C3Func C3-Functionalization (e.g., Iodination) StericShield->C3Func C4C6Func C4/C6 Cross-Coupling (e.g., Suzuki-Miyaura) ElectronicMod->C4C6Func C3Func->C4C6Func Sequential Coupling Deprotection Boc Deprotection (Acidic or Thermal) C4C6Func->Deprotection API Target API Core Deprotection->API

Logical workflow of regioselective functionalization directed by N1-Boc protection.

Key Synthetic Workflows in API Development

The functionalization of Boc-protected indazoles typically involves halogenation followed by transition-metal-catalyzed cross-coupling. Recent methodologies have expanded the scope of these reactions, allowing for highly efficient C-C and C-S bond formations.

Table 1: Quantitative Data on Cross-Coupling and Deprotection of Boc-Indazoles

SubstrateReaction TypeCatalyst / ReagentsConditionsYield (%)Ref
3-Iodo-N-Boc-indazole Suzuki-Miyaura (One-pot deprotection)Pd(PPh₃)₄, Aryl-B(OH)₂Microwave, 150 °C85–95%[4]
4-Bromo-N-Boc-indazole Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °C>80%[3]
N-Boc-indazole derivatives Reductive ThiolationNiBr₂, L1, ZnDMF, 50 °C76%[5]
N-Boc-heterocycles Mild DeprotectionOxalyl Chloride, MeOHRoom Temp, 1–4 h64–100%[6]

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes the causal reasoning behind the reagent selection to ensure technical accuracy and reproducibility.

Protocol A: Regioselective N1-Boc Protection of Indazole Core
  • Objective : To selectively protect the N1 position of the indazole core to prevent N2-alkylation and direct subsequent C-H functionalization.

  • Causality : Using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) ensures kinetic trapping of the N1 tautomer. DMAP acts as a nucleophilic catalyst, generating a highly reactive N-Boc-pyridinium intermediate that selectively attacks the less sterically hindered N1 position.

  • Step-by-Step Methodology :

    • Dissolve 1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) to ensure a moisture-free environment, which prevents the premature hydrolysis of Boc₂O.

    • Add triethylamine (TEA, 1.2 eq) and DMAP (0.1 eq). The basic environment neutralizes acidic byproducts, pushing the reaction equilibrium forward.

    • Cool the mixture to 0 °C using an ice bath and add Boc₂O (1.1 eq) dropwise. Cooling suppresses exothermic side reactions and maximizes N1 regioselectivity.

    • Warm the mixture to room temperature and stir for 2 hours. Monitor the conversion via LC-MS until the starting material is fully consumed.

    • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and wash with brine. The NaHCO₃ wash effectively removes unreacted Boc₂O and DMAP. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Protocol B: C3-Arylation via Suzuki-Miyaura Cross-Coupling
  • Objective : To introduce an aryl pharmacophore at the C3 position of the protected indazole.

  • Causality : The N1-Boc group sterically shields the N1/C7 positions and electronically activates the C3-halogen (e.g., iodine) for oxidative addition by the Palladium catalyst. A biphasic solvent system (Toluene/H₂O) is critical because it dissolves both the lipophilic Boc-indazole and the inorganic base (K₂CO₃) necessary for the transmetalation step[3].

  • Step-by-Step Methodology :

    • In a Schlenk flask, combine 3-iodo-N1-Boc-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed mixture of Toluene/H₂O (4:1 v/v). Critical Step: Degassing via sparging or freeze-pump-thaw is mandatory to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

    • Add Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere.

    • Heat the mixture to 100 °C for 12 hours. Alternatively, microwave irradiation at 150 °C can accelerate the reaction to 20 minutes, though this may cause concomitant thermal Boc deprotection[4].

    • Cool to room temperature, filter through a Celite pad to remove palladium black, and extract the aqueous layer with ethyl acetate. Purify the organic phase via flash chromatography.

Protocol C: Mild Deprotection of N-Boc Indazoles
  • Objective : To remove the Boc protecting group without damaging acid-labile functional groups present in complex API intermediates.

  • Causality : Traditional deprotection relies on strong acids like Trifluoroacetic acid (TFA), which can degrade sensitive moieties. Utilizing oxalyl chloride in methanol provides a highly selective, mild electrophilic deprotection pathway that operates at room temperature[6].

  • Step-by-Step Methodology :

    • Dissolve the N-Boc-protected indazole intermediate (1.0 eq) in anhydrous methanol.

    • Slowly add oxalyl chloride (2.0 eq) at room temperature. The oxalyl chloride reacts with methanol to generate HCl in situ at a controlled, steady rate, enabling mild cleavage[6].

    • Stir for 1–4 hours. Monitor the cleavage of the carbamate via TLC.

    • Upon completion, concentrate the mixture under reduced pressure to remove volatile components (methanol, HCl, and CO₂).

    • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any residual acidity, yielding the free NH-indazole API core.

ExperimentalWorkflow Step1 Step 1: Boc Protection Reagents: Boc2O, DMAP Solvent: DCM Step2 Step 2: Halogenation Reagents: NIS or I2/KOH Solvent: DMF Step1->Step2 Step3 Step 3: Cross-Coupling Reagents: Pd(PPh3)4, R-B(OH)2 Solvent: Toluene/H2O Step2->Step3 Step4 Step 4: Deprotection Reagents: Oxalyl Chloride Solvent: MeOH Step3->Step4 Product Purified API Intermediate (Ready for formulation) Step4->Product

Step-by-step experimental workflow for API synthesis using Boc-protected indazoles.

References

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC Source: nih.gov URL:[4]

  • tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate | 1333319-71-3 | Benchchem Source: benchchem.com URL:[3]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: rsc.org URL:[6]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives - ACS Publications Source: acs.org URL:[1]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles | Organic Letters Source: acs.org URL:[2]

  • ORGANIC CHEMISTRY (Nickel-catalyzed reductive coupling) Source: hznu.edu.cn URL:[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for medicinal chemists and process scientists dealing with the purification of tert-butyl 5-bromo-3-formyl-1H-indazole-1-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for medicinal chemists and process scientists dealing with the purification of tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5).

As a highly functionalized intermediate frequently used in the synthesis of kinase inhibitors and complex heterocyclic pharmacophores, this molecule presents a unique "perfect storm" of chromatographic challenges: an acid-labile N-Boc group, a highly reactive C3-aldehyde, and a polarizable C5-halogen. This guide synthesizes field-proven methodologies to help you achieve >98% purity without compromising structural integrity.

Part 1: Troubleshooting & FAQs

Q1: Why am I losing the Boc protecting group during standard silica gel chromatography, resulting in poor yields and co-elution with the des-Boc starting material?

Causality & Expert Insight: The tert-butyloxycarbonyl (Boc) group is universally known for its stability under basic conditions and lability under acidic conditions. However, not all N-Boc groups are created equal. While aliphatic N-Boc carbamates easily survive standard silica gel (which possesses weakly acidic silanol groups, pH ~4.5–5.5), N-Boc groups attached to aromatic nitrogen heterocycles are significantly more susceptible to acid-catalyzed cleavage .

In your specific substrate, the highly electron-withdrawing 3-formyl and 5-bromo substituents drastically deplete the electron density of the indazole core. This electronic depletion destabilizes the N1-carbamate bond, making it behave more like a highly reactive mixed anhydride than a stable carbamate. Consequently, the mildly acidic silica gel is sufficient to trigger rapid on-column deprotection .

The Solution: You must neutralize the stationary phase. Pre-flush your silica column with 1 to 2 column volumes (CV) of a solvent mixture containing 1% triethylamine (Et₃N). Furthermore, maintain 0.1% Et₃N in your mobile phase throughout the run to ensure the local micro-environment remains strictly neutral-to-basic.

Q2: My post-column NMR shows a mixture of the desired aldehyde and a dimethyl acetal byproduct. How is this forming during purification?

Causality & Expert Insight: The C3-formyl group is highly electrophilic due to its conjugation with the electron-deficient indazole ring. If you are using methanol (MeOH) or ethanol (EtOH) to dissolve your crude mixture for wet loading—or if there are trace alcohols in your eluent—the acidic surface of the silica gel acts as a heterogeneous catalyst. This drives the nucleophilic attack of the alcohol onto the aldehyde, forming a hemiacetal or full acetal during the run.

The Solution: Strictly avoid all protic solvents. Transition to a dry loading technique using a non-acidic matrix. Dissolve the crude mixture in dichloromethane (DCM), add deactivated silica or Celite, and evaporate the DCM in vacuo to create a free-flowing powder before loading.

Q3: I am experiencing severe peak tailing, making it difficult to separate the product from the unprotected 5-bromo-3-formyl-1H-indazole. What is the optimal solvent system?

Causality & Expert Insight: Tailing in this molecule is driven by the strong hydrogen-bond accepting nature of the formyl oxygen interacting with free silanol sites on the stationary phase. The unprotected starting material is significantly more polar due to its free N-H (a strong H-bond donor).

The Solution: A gradient of Hexanes and Ethyl Acetate (EtOAc) is highly effective, provided the silica is deactivated. If tailing persists, switching to a Toluene/EtOAc gradient can dramatically improve peak shape. The pi-electron system of toluene competitively interacts with the silica matrix, masking active silanol sites and preventing your formyl group from anchoring to the column.

Part 2: Quantitative Data Summarization

The following table summarizes the causal relationship between specific chromatographic conditions and the resulting purification metrics for this compound.

Stationary PhaseMobile Phase SystemAdditiveRf (Target)Rf (Des-Boc Impurity)Chromatographic Observation & Yield Impact
Standard Silica (40-63 μm)Hexanes / EtOAc (4:1)None0.450.15Critical Failure: Severe on-column degradation (streaking); <40% recovery.
Standard Silica (40-63 μm)DCM / MeOH (95:5)None0.600.35Critical Failure: Acetal formation detected via NMR; severe tailing.
Deactivated Silica Hexanes / EtOAc (4:1) 0.1% Et₃N 0.50 0.15 Optimal: Sharp peak; no degradation; >90% recovery of intact product.
Basic AluminaHexanes / EtOAc (4:1)None0.550.10Sub-optimal: Good compound stability, but poor resolution/band broadening.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates a self-validating diagnostic step prior to committing your bulk material to the column .

Step 1: The 2D TLC Diagnostic (Self-Validation)

  • Spot a micro-aliquot of your crude mixture in the bottom-left corner of a standard square silica TLC plate.

  • Develop the plate in Hexanes/EtOAc (4:1). Mark the solvent front and dry the plate thoroughly.

  • Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.

  • Validation Logic: If the compound is stable, all spots will lie perfectly on the diagonal axis. If you observe spots falling below the diagonal, your N-Boc group is actively cleaving on the silica, confirming the absolute necessity of Step 2.

Step 2: Column Deactivation

  • Slurry pack the column using standard 40-63 μm silica gel in Hexanes containing 1% Et₃N (v/v).

  • Flush the packed bed with 2 Column Volumes (CVs) of the 1% Et₃N/Hexanes solution to fully neutralize acidic silanol sites.

Step 3: Aprotic Dry Loading

  • Dissolve the crude reaction mixture in a minimal volume of dry DCM.

  • Add Celite 545 (approximately 1:2 mass ratio to the crude oil/solid). Note: Celite is preferred over silica here as it is non-porous and neutral, preventing localized acid-catalyzed acetalization during solvent removal.

  • Evaporate the DCM in vacuo until a free-flowing powder is obtained. Load this evenly onto the top of the column frit.

Step 4: Elution & Temperature-Controlled Concentration

  • Run a gradient of 0% to 20% EtOAc in Hexanes. Crucial: Ensure the mobile phase contains 0.1% Et₃N.

  • Monitor fractions via TLC (UV active at 254 nm).

  • Pool the product-containing fractions and concentrate in vacuo. Keep the rotary evaporator water bath strictly below 30°C to prevent thermal degradation of the formyl group during concentration.

Part 4: Troubleshooting Logic Visualization

ChromatographyTroubleshooting N1 Crude tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate N2 Perform 2D TLC (Silica Gel) N1->N2 N3 Boc Cleavage Detected? N2->N3 N4 Pre-treat silica with 1% Et3N Add 0.1% Et3N to eluent N3->N4 Yes N5 Standard Hexane/EtOAc Gradient N3->N5 No N6 Assess Formyl Stability N4->N6 N5->N6 N7 Acetalization/Tailing? N6->N7 N8 Switch to Dry Loading Eliminate Protic Solvents N7->N8 Yes N9 Elute & Concentrate in vacuo (<30°C) N7->N9 No N8->N9 N10 Purified Target Compound N9->N10

Figure 1: Troubleshooting workflow for the chromatographic purification of N-Boc indazoles.

References

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

Optimization

Minimizing side reactions during the reductive amination of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities encountered during the reductive amination of tert-Butyl 5-bromo-3-formyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities encountered during the reductive amination of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate .

This substrate presents a unique trifecta of chemoselectivity challenges:

  • An acid-labile N1-Boc protecting group .

  • A reduction-sensitive C5-aryl bromide .

  • Significant steric hindrance around the C3-formyl reaction center.

The following diagnostic guide, quantitative reagent matrix, and self-validating protocols are engineered to help you minimize side reactions and maximize product yield.

Part 1: Mechanistic Workflow & Side Reaction Pathways

Understanding the kinetic branch points of your reaction is the first step in troubleshooting. The diagram below maps the desired pathway against the three most common failure modes.

ReductiveAmination Aldehyde tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate Amine Amine Addition (1.2 - 2.0 eq) Aldehyde->Amine Imine Imine / Hemiaminal Intermediate Amine->Imine Mild Acid (AcOH) DCE, 25°C Desired Desired Amine Product (Boc & Br Intact) Imine->Desired STAB (1.5 eq) Selective Reduction Alcohol Side Product: 3-Hydroxymethyl Indazole Imine->Alcohol Premature Hydride Addition Deprotected Side Product: Boc-Deprotected Amine Imine->Deprotected Strong Acid (pH < 3) e.g., TFA, HCl Debrominated Side Product: Debrominated Amine Imine->Debrominated Harsh Reductants e.g., Pd/C + H2

Mechanistic workflow and side-reaction branch points during reductive amination.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a significant loss of the Boc protecting group in my crude mixture? A1: The N1-Boc group on the indazole core is highly sensitive to acidic environments. During acidic cleavage, a stable tert-butyl cation is formed, leading to irreversible deprotection[1]. While reductive aminations often require mildly acidic conditions to facilitate imine formation, using strong acids or failing to neutralize amine hydrochloride salts will rapidly cleave the Boc group[2]. Causality & Solution: The indazole nitrogen (N1) is less basic than a standard aliphatic amine, making its Boc carbamate slightly more labile. Strictly regulate the pH to ~4.5-5.0 using a weak acid like glacial acetic acid (AcOH). If your amine is a hydrochloride salt, you must pre-neutralize it with an equimolar amount of N,N-diisopropylethylamine (DIPEA) before adding it to the reaction mixture.

Q2: My LC-MS shows a mass [M-79] corresponding to the loss of bromine. How do I prevent hydrodebromination? A2: The C5-bromo substituent is prone to hydrodehalogenation if overly aggressive reducing conditions are employed[3]. Causality & Solution: Transition-metal catalyzed reductive aminations (e.g., Pd/C with H2) will readily insert into the C-Br bond, leading to the debrominated byproduct. To preserve the aryl bromide, you must exclusively use mild, chemoselective hydride donors. Sodium triacetoxyborohydride (STAB) is the optimal choice, as it selectively reduces imines without affecting aryl halides[4].

Q3: I am seeing a large amount of the alcohol byproduct (tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indazole-1-carboxylate). What went wrong? A3: This occurs when the reducing agent attacks the C3-formyl group before the imine intermediate has fully formed. Causality & Solution: The bulky N1-Boc group creates significant steric hindrance around the adjacent C3-formyl position, drastically slowing down the kinetics of imine condensation. If the reducing agent is present in the mixture too early, it will reduce the unreacted aldehyde. To prevent this, utilize a "stepwise" (indirect) reductive amination procedure[4]. Pre-mix the aldehyde and amine in a dehydrating solvent and allow the imine to form completely before introducing the hydride donor.

Q4: How do I avoid over-alkylation (dialkylation) when using primary amines? A4: When using primary amines, the resulting secondary amine product can react with another equivalent of the starting aldehyde, forming an unwanted tertiary amine. Causality & Solution: Secondary amines are often more nucleophilic and less sterically hindered than their primary counterparts. To minimize dialkylation, ensure the primary amine is used in excess (1.5 to 2.0 equivalents) and strictly adhere to the stepwise imine formation strategy[4].

Part 3: Quantitative Reagent Selection

Selecting the correct reducing agent is the single most critical variable for this substrate. The table below summarizes the causality behind reagent selection based on chemoselectivity.

Reducing AgentImine SelectivityRisk of Boc DeprotectionRisk of DebrominationApplication Recommendation
NaBH(OAc)3 (STAB) High Low (Tolerates mild pH)Low Optimal. Highly selective for imines over aldehydes; preserves halogens[4].
NaBH3CN HighModerate (Requires pH ~3-4)LowAlternative. Effective, but generates toxic HCN byproducts and requires stricter pH control.
2-Picoline Borane HighLowLowAlternative. Excellent green chemistry alternative, though kinetics may be slower.
NaBH4 LowLowLowNot Recommended. Too reactive; will rapidly reduce the sterically hindered aldehyde to the alcohol.
Pd/C + H2 HighLowHighNot Recommended. High risk of aryl bromide hydrodehalogenation[3].
Part 4: Validated Standard Operating Procedure (SOP)

To guarantee reproducibility and prevent the side reactions detailed above, utilize this self-validating stepwise protocol.

Phase 1: Imine Pre-formation (The Self-Validating Checkpoint)

  • Dissolution: Dissolve tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add the desired primary or secondary amine (1.2 - 1.5 eq).

    • Critical Step: If the amine is a hydrochloride salt, add DIPEA (1.2 - 1.5 eq) to free-base the amine and prevent Boc cleavage.

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 eq) to catalyze imine formation.

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 2-4 hours. Do NOT proceed to Phase 2 until LC-MS or TLC confirms the complete disappearance of the starting aldehyde and the formation of the imine/hemiaminal intermediate. This checkpoint is mandatory to eliminate direct aldehyde reduction.

Phase 2: Chemoselective Reduction 5. Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to control the exotherm and maximize chemoselectivity. 6. Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 10 minutes[4]. 7. Reaction: Allow the reaction to naturally warm to room temperature and stir for an additional 4-12 hours until LC-MS indicates complete conversion of the imine to the amine.

Phase 3: Quench and Workup 8. Quenching: Quench the reaction carefully by adding saturated aqueous NaHCO3 (equal volume to DCE). Caution: Mild gas evolution (H2) will occur. Stir vigorously for 15 minutes to destroy excess hydride and neutralize the acetic acid. 9. Extraction: Extract the aqueous layer with dichloromethane (DCM) (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient depending on amine polarity).

Sources

Reference Data & Comparative Studies

Validation

High-Performance Purity Analysis of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate: Core-Shell UHPLC vs. Fully Porous HPLC

Introduction & Analytical Target Profile (ATP) tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is a highly versatile, structurally complex intermediate frequently utilized in the synthesis of novel kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is a highly versatile, structurally complex intermediate frequently utilized in the synthesis of novel kinase inhibitors and targeted therapeutics. Accurate purity profiling of this compound is critical; however, its structural features—specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive formyl moiety—present unique chromatographic challenges.

In this guide, we objectively compare a traditional Fully Porous Particle (FPP) HPLC method against an optimized Core-Shell Particle (SPP) UHPLC method. By applying the principles of 1[1], we establish a robust, self-validating framework that guarantees data integrity, mitigates artifactual degradation, and ensures regulatory compliance.

Mechanistic Rationale: Column Chemistry & Mobile Phase Causality

Stationary Phase Architecture (SPP vs. FPP): Traditional HPLC methods rely on 5 µm fully porous particles (FPP). While robust, FPPs suffer from significant eddy dispersion (the A term in the van Deemter equation) and longitudinal diffusion (the B term). By transitioning to a 2.6 µm Solid-Core/Core-Shell Particle (SPP), we drastically reduce the diffusion path length for analyte molecules. The solid silica core limits the depth to which molecules can diffuse, minimizing mass transfer resistance (the C term). Consequently, SPP columns deliver UHPLC-like efficiencies (high theoretical plates) and sharper peaks at significantly lower backpressures compared to sub-2 µm FPPs.

Mobile Phase Causality (Preventing Artifactual Degradation): The indazole nitrogen is protected by a Boc group, which is highly susceptible to acid-catalyzed cleavage. Traditional reverse-phase methods utilizing 0.1% Trifluoroacetic acid (TFA, pH ~2.0) will induce on-column deprotection, generating a false "des-Boc" impurity peak that skews purity calculations. To prevent this, our protocol utilizes a buffered mobile phase of 10 mM Ammonium Acetate adjusted to pH 5.5. This specific pH ensures the thermodynamic stability of the carbamate linkage during the chromatographic run, ensuring that any detected impurities are native to the sample, not artifacts of the method.

Analytical Workflow & Lifecycle Management

ValidationWorkflow Start Method Development (ICH Q14) Risk Risk Assessment & ATP Definition Start->Risk Opt Chromatographic Optimization (Core-Shell vs FPP) Risk->Opt Val Method Validation (ICH Q2(R2)) Opt->Val Spec Specificity & Selectivity (Forced Degradation) Val->Spec Quant Linearity, LOD/LOQ & Range Val->Quant Prec Precision & Accuracy (% Recovery) Val->Prec Report Regulatory Submission & Lifecycle Mgmt Spec->Report Quant->Report Prec->Report

Figure 1: Analytical lifecycle and method validation workflow based on ICH Q14 and ICH Q2(R2).

Self-Validating Experimental Protocols

To ensure the method is inherently reliable, we deploy a self-validating sequence. The analytical run is programmed to automatically abort if predefined system suitability criteria are not met, preventing the generation of out-of-specification (OOS) results due to column degradation or system drift.

Step-by-Step Methodology

Step 1: Preparation of Diluent and Mobile Phase Causality: Using a diluent that perfectly matches the initial mobile phase composition prevents solvent-mismatch peak distortion (fronting or splitting of the analyte band).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with dilute acetic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (60:40, v/v).

Step 2: Standard and Sample Preparation Causality: The formyl group at the C3 position is prone to oxidation at elevated temperatures. Sonication is strictly temperature-controlled to preserve sample integrity.

  • System Suitability Test (SST) Solution: Spike 100 µg/mL of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate with 1.0 µg/mL of a known des-Boc indazole degradant.

  • Sample Solution: Accurately weigh 10.0 mg of the sample, dissolve in 10 mL of diluent, and sonicate for 5 minutes at 25°C. Dilute to a final working concentration of 100 µg/mL.

Step 3: Chromatographic Execution (Self-Validating Sequence)

  • Sequence Design: Blank SST (x6 injections) Bracketing Standard Samples (up to 10) Bracketing Standard.

  • System Automation: Program the Chromatography Data System (CDS) to evaluate the SST injections. If the resolution ( Rs​ ) between the API and the des-Boc degradant is <2.0 , or if the API peak tailing factor ( Tf​ ) is >1.5 , the sequence automatically halts.

Comparative Data: Method Validation (ICH Q2(R2) Framework)

The validation process confirms the method's accuracy, precision, sensitivity, and ruggedness as per the updated2[2]. Intermediate precision and accuracy were evaluated across three concentration levels (50%, 100%, 150%) covering the assay method range[3].

Table 1: Chromatographic Conditions Comparison
ParameterTraditional FPP HPLCOptimized Core-Shell (SPP) UHPLC
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Flow Rate 1.0 mL/min1.2 mL/min
Gradient (B%) 40% to 90% over 15 min40% to 90% over 5 min
Column Temp. 30°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL2 µL
Table 2: System Suitability and Validation Metrics
Validation MetricAcceptance CriteriaFPP HPLC ResultsCore-Shell UHPLC Results
Theoretical Plates ( N ) >5,000 8,45023,100
Tailing Factor ( Tf​ ) ≤1.5 1.381.04
Resolution ( Rs​ ) ≥2.0 1.8 (Fail)3.6 (Pass)
Linearity ( R2 ) ≥0.999 0.99910.9999
Precision (%RSD) ≤2.0% 1.6%0.4%
Accuracy (% Recovery) 98.0%−102.0% 97.5% - 99.1%99.4% - 100.2%
LOD / LOQ (µg/mL) Report Value0.05 / 0.150.01 / 0.03

Conclusion

By transitioning from a traditional 5 µm FPP column to a 2.6 µm Core-Shell architecture, we achieved a 3-fold reduction in analysis time while simultaneously doubling the resolving power. More importantly, understanding the chemical causality of the Boc-protected indazole allowed us to optimize the mobile phase pH, eliminating artifactual degradation. Coupled with a self-validating CDS sequence, this Core-Shell UHPLC method provides a superior, regulatory-compliant solution for the purity analysis of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL: 2

  • Title: What You Need to Know About ICH Q14 and ICH Q2(R2), Part 1 Source: premier-research.com URL: 1

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: pharmtech.com URL: 3

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. Liquid Chromatography-Mass Spectrometry (LC-MS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for this purpose, providing not only molecular weight information but also rich structural data through fragmentation analysis. This guide offers an in-depth, technically-grounded analysis of the expected electrospray ionization (ESI) mass spectrometry fragmentation pattern of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate , a functionalized indazole derivative representative of scaffolds in medicinal chemistry.

We will dissect the molecule's fragmentation behavior by comparing it with its de-protected analog, providing a clear rationale for the observed fragmentation pathways. This comparison serves to highlight the influence of the tert-butoxycarbonyl (Boc) protecting group, a common moiety in organic synthesis, on the overall mass spectrum.

The Structural Influence on Fragmentation: A Predictive Analysis

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability, with cleavage occurring at the most labile bonds to form the most stable possible fragment ions. The structure of our target compound contains several key features that will dictate its fragmentation cascade under ESI conditions:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl group is designed to be readily cleaved, making it the most likely site for initial fragmentation.[1][2]

  • The Indazole Core: A stable aromatic heterocyclic system that will undergo characteristic fragmentation after the loss of the protecting group.[3][4]

  • The Bromo Substituent: The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will impart a characteristic M/M+2 isotopic pattern to every bromine-containing fragment.[5]

  • The Formyl Group: An aldehyde that can be lost as a neutral molecule (carbon monoxide).

In positive-ion ESI-MS, the molecule will primarily be observed as the protonated molecular ion, [M+H]⁺. The subsequent fragmentation (MS/MS) from this precursor ion is where the key structural information is revealed.

Primary Fragmentation Pathway: The Dominance of the Boc Group

The most common and energetically favorable fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group and subsequent decarboxylation.[1][2] This proceeds via two main steps:

  • Loss of Isobutylene: The initial and most prominent fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da). This occurs through a rearrangement mechanism, leaving a carbamic acid intermediate.

  • Loss of Carbon Dioxide: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the protonated, de-protected 5-bromo-3-formyl-1H-indazole.

Alternatively, a less common pathway can involve the formation of the tert-butyl cation ([C₄H₉]⁺) at m/z 57.[6]

Secondary Fragmentation: The Indazole Core

Once the Boc group is removed, the remaining indazole core can undergo further fragmentation. A characteristic fragmentation for aldehydes is the loss of carbon monoxide (CO, 28 Da). The bromine atom can also be lost as a radical (•Br), although this is often less favorable than the initial Boc group fragmentation.

Comparative Analysis: The Key to Understanding the Spectrum

To truly understand the fragmentation pattern, we compare the predicted spectrum of the title compound with its de-protected analog, 5-bromo-3-formyl-1H-indazole .

m/z (Predicted) Ion Formula (Proposed) Fragment Identity Fragmentation Pathway Compound of Origin
341 / 343[C₁₃H₁₄BrN₂O₃ + H]⁺[M+H]⁺ Molecular Iontert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
285 / 287[C₉H₈BrN₂O + H]⁺[M+H - C₄H₈]⁺Loss of isobutylene (-56 Da)tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
241 / 243[C₈H₆BrN₂O + H]⁺[M+H - C₅H₈O₂]⁺Loss of isobutylene and CO₂ (-100 Da)tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
213 / 215[C₇H₄BrN₂ + H]⁺[M+H - C₅H₈O₂ - CO]⁺Loss of Boc group and CO (-128 Da)tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
241 / 243[C₈H₆BrN₂O + H]⁺[M+H]⁺ Molecular Ion5-bromo-3-formyl-1H-indazole
213 / 215[C₇H₄BrN₂ + H]⁺[M+H - CO]⁺Loss of carbon monoxide (-28 Da)5-bromo-3-formyl-1H-indazole

This comparative view clearly demonstrates that the fragments at m/z 285/287 and the initial formation of 241/243 are unique identifiers for the presence of the Boc protecting group. The fragments at m/z 213/215 are common to both compounds, representing the stable core structure after initial losses.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathway for tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate.

G mol [M+H]⁺ m/z 341/343 C₁₃H₁₅BrN₂O₃⁺ frag1 [M+H - C₄H₈]⁺ m/z 285/287 C₉H₉BrN₂O₃⁺ mol->frag1  - C₄H₈  (Isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 241/243 C₈H₇BrN₂O⁺ frag1->frag2  - CO₂ frag3 [M+H - C₅H₈O₃]⁺ m/z 213/215 C₇H₇BrN₂⁺ frag2->frag3  - CO

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Experimental Protocol: A Validated LC-MS Methodology

This protocol provides a robust method for acquiring high-quality LC-MS data for the target compound and its analogs, suitable for structural confirmation and purity assessment. This method is based on standard practices for small molecule analysis.[7][8]

1. Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. b. Create a working solution for injection by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Range (Full Scan): m/z 100-500.
  • MS/MS: Product ion scan of the precursor ions at m/z 341 and 343.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Nebulizer Pressure: 40 psi.
  • Collision Energy: Ramped (e.g., 10-40 eV) to observe both precursor and fragment ions effectively.
LC-MS Analysis Workflow

The following diagram outlines the logical flow of the experimental process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent (1 mg/mL Stock) A->B C Dilute to Working Conc. (1-10 µg/mL) B->C D Inject Sample onto LC System C->D E Chromatographic Separation (C18) D->E F Ionization (ESI+) E->F G Mass Analysis (Full Scan & MS/MS) F->G H Extract Ion Chromatograms G->H I Analyze Mass Spectra (Precursor & Fragments) H->I J Confirm Structure I->J

Caption: General workflow for LC-MS/MS structural analysis.

Conclusion

The LC-MS fragmentation pattern of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is highly predictable and informative. The primary fragmentation is dominated by the facile loss of the Boc protecting group, which serves as a clear diagnostic marker. The subsequent fragmentation of the indazole core, combined with the characteristic isotopic signature of the bromine atom, allows for confident structural elucidation. By comparing the fragmentation pattern to that of its de-protected analog, researchers can unequivocally confirm the presence and location of the Boc group. The provided experimental protocol offers a reliable starting point for obtaining high-quality data to support drug discovery and development efforts.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications.
  • N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺. PubMed.
  • Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. Benchchem.
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. ResearchGate.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC.
  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC.
  • Fragmentation in Mass Spectrometry. Save My Exams.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC.
  • The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Benchchem.
  • Food Chemistry Advances. FLORE.
  • Electrospray ionization. Wikipedia.
  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

Sources

Validation

Benchmarking Synthetic Routes and Commercial Availability of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Executive Summary The compound tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5) is a highly versatile, orthogonally functionalized building block widely used in medicinal chemistry. Featuring a re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5) is a highly versatile, orthogonally functionalized building block widely used in medicinal chemistry. Featuring a reactive C3-aldehyde, a cross-coupling-ready C5-bromide, and an N1-Boc protected core, it serves as a critical intermediate in the development of complex therapeutics, including AMPK activators[1] and protein tyrosine phosphatase degraders[2].

For drug development professionals and synthetic chemists, the decision to synthesize this compound in-house versus procuring it commercially hinges on project phase, required scale, and budget. This guide benchmarks commercial availability against a self-validating, three-step in-house synthetic route, providing the mechanistic causality necessary to ensure high-yield execution.

Chemical Identity & Properties

To establish a baseline for analytical validation, the core physicochemical properties of the target compound are summarized below.

PropertyValue
Compound Name tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
CAS Number 936132-61-5
Molecular Formula C₁₃H₁₃BrN₂O₃
Molecular Weight 325.16 g/mol
Key Structural Features N1-Boc protection, C3-formyl group, C5-aryl bromide
Appearance Pale yellow to off-white solid

Procurement vs. Synthesis: The Decision Matrix

The choice between commercial procurement and in-house synthesis is largely dictated by the required scale.

MakeVsBuy Start Need: tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate Check Quantity Required? Start->Check Small < 5 grams (Discovery Phase) Check->Small Low Large > 5 grams (Scale-up Phase) Check->Large High Buy Procure Commercially (e.g., BLD Pharm, EvitaChem) Small->Buy Make In-House Synthesis (3-Step Route) Large->Make QC Quality Control (NMR, LC-MS) Buy->QC Make->QC

Figure 2: Decision workflow for procuring vs. synthesizing the target indazole compound.

Commercial Availability Benchmarking

For discovery-phase screening (< 5g), commercial procurement is highly cost-effective and saves days of synthetic labor. Several global suppliers maintain stock of this specific building block[3][4].

SupplierCatalog IDClaimed PurityTypical Lead TimeBest Use Case
BLD Pharm BD286469[3]≥95%In Stock (Global)Rapid discovery procurement
EvitaChem EVT-3444489[4]≥95%In StockBulk screening libraries
Accela ChemBio Analogues[5]≥95%1-2 WeeksCustom synthesis scaling
Smolecule Custom[6]≥95%Custom OrderImpurity profiling / Custom batches

In-House Synthesis: Mechanistic Design & Protocols

When scaling up (> 5g), in-house synthesis from the highly affordable starting material 5-bromo-1H-indazole becomes economically favorable.

Mechanistic Causality: Why not directly formylate the indazole? Direct Vilsmeier-Haack formylation of indazoles is notoriously inefficient due to the electron-deficient nature of the pyrazole ring. Therefore, a stepwise approach—halogenation, protection, and metal-halogen exchange—is the standard, high-yielding methodology[2][7].

SynthesisRoute SM 5-bromo-1H-indazole (Starting Material) Int1 5-bromo-3-iodo-1H-indazole (Intermediate 1) SM->Int1 I2, KOH DMF, RT Int2 1-Boc-5-bromo-3-iodo- 1H-indazole Int1->Int2 Boc2O, DMAP THF, RT Prod tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate Int2->Prod 1. iPrMgCl, THF, 0°C 2. DMF, RT

Figure 1: Three-step synthetic route to tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate.

Step 1: Regioselective Iodination

Objective: Install a highly reactive halogen at C3 to serve as a handle for later formylation.

  • Reaction: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF. Add KOH pellets (2.0 eq) and stir for 15 minutes to deprotonate the indazole.

  • Addition: Add Iodine (I₂, 1.5 eq) portion-wise. Stir at room temperature for 2 hours.

  • Self-Validation & Workup: The reaction mixture will turn deep brown. Quench with 10% aqueous Na₂S₂O₃ until the brown color completely dissipates—this visual cue confirms the consumption of excess iodine. The product, 5-bromo-3-iodo-1H-indazole, precipitates as a pale yellow solid upon the addition of water. Filter and dry under vacuum.

Step 2: N1-Boc Protection

Objective: Mask the acidic N-H proton (pKa ~14), which would otherwise destructively quench the Grignard reagent in Step 3[7].

  • Reaction: Dissolve 5-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous THF. Add a catalytic amount of DMAP (0.1 eq).

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4 hours.

  • Self-Validation & Workup: The immediate evolution of CO₂ gas (bubbling) confirms the reaction is proceeding. Monitor via TLC (Hexanes/EtOAc 4:1); the highly polar starting material (Rf ~0.3) will be replaced by a distinct, non-polar spot (Rf ~0.6). Concentrate the mixture and purify via silica gel plug to yield 1-Boc-5-bromo-3-iodo-1H-indazole.

Step 3: Chemoselective Formylation

Objective: Perform a metal-halogen exchange exclusively at C3, followed by trapping with DMF. Expert Insight: Why use isopropylmagnesium chloride (iPrMgCl) instead of n-butyllithium (n-BuLi)? The C3-iodide is significantly more reactive toward metal-halogen exchange than the C5-bromide. iPrMgCl provides a mild, highly chemoselective exchange at the C3 position. Using n-BuLi risks over-lithiation, competitive exchange at the C5-bromide, or nucleophilic attack on the Boc protecting group, leading to inseparable mixtures.

  • Reaction: Purge a dry flask with Argon. Dissolve 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Exchange: Dropwise add iPrMgCl (2.0 M in THF, 1.1 eq). Stir for 1 hour at 0 °C to form the organomagnesium intermediate.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. A white precipitate (magnesium salts) will form, which dissolves upon the addition of water and EtOAc. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the final product.

Quality Control & Validation

Whether procured commercially or synthesized in-house, the material must be validated before use in downstream cross-coupling or condensation reactions:

  • LC-MS: Ensure the mass spectrum shows the expected [M+H]⁺ or [M-Boc+H]⁺ ion peaks. The presence of a distinct bromine isotope pattern (1:1 ratio of M / M+2) is mandatory.

  • ¹H NMR (CDCl₃): Look for the characteristic, highly deshielded aldehyde proton singlet near δ 10.0 - 10.3 ppm . The massive tert-butyl singlet should integrate to 9H near δ 1.7 ppm .

References

  • ChemBuyersGuide - TERT-BUTYL 5-BROMO-3-FORMYL-1H-INDAZOLE-1-CARBOXYLATE Source: chembuyersguide.com URL:[Link]

  • WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators Source: Google Patents URL
  • WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof Source: Google Patents URL
  • US Patent 9,163,007 B2 Source: Googleapis.com (USPTO) URL:[Link]

  • Accela ChemBio - Indazole Derivatives Catalog Source: accelachem.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate proper disposal procedures

Proper disposal of highly functionalized pharmaceutical intermediates like tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5) requires strict adherence to environmental regulations and a deep unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of highly functionalized pharmaceutical intermediates like tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5) requires strict adherence to environmental regulations and a deep understanding of the molecule's mechanistic reactivity.

As a halogenated, multi-functional heterocyclic building block, this compound cannot be treated as standard organic waste. Improper handling risks hazardous gas evolution in the laboratory and the generation of toxic byproducts during commercial destruction.

The following guide provides a self-validating, step-by-step operational protocol for the safe segregation and disposal of this compound, grounded in [1].

Chemical Profile & Mechanistic Hazards

To design a safe disposal strategy, we must first deconstruct the molecule's reactive moieties and understand the causality behind their specific hazards:

  • Boc Protecting Group (tert-Butyloxycarbonyl): The Boc group on the indazole nitrogen is highly acid-labile. If exposed to an acidic waste stream, it undergoes acid-catalyzed deprotection, releasing isobutylene gas and carbon dioxide ( CO2​ ). In a sealed waste carboy, this generates severe pressure, creating an explosion hazard.

  • Formyl Group (Aldehyde): Located at the 3-position, this electrophilic aldehyde is prone to oxidation and can react exothermically with strong nucleophiles. Mixing this compound with primary amines in a waste container will trigger an exothermic Schiff base (imine) formation.

  • Bromide Substituent: The bromine atom at the 5-position classifies this molecule as a Halogenated Organic Compound [2]. If incinerated at standard temperatures (<900 °C), the C-Br bond cleavage can generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and corrosive hydrobromic acid (HBr)[3]. It must be routed to specialized high-temperature facilities.

Quantitative Disposal Parameters

All disposal parameters must be strictly monitored to comply with federal[2] and ensure chemical stability during temporary storage.

ParameterOperational ThresholdScientific Rationale
Waste Stream pH 4.0 – 9.0Prevents acid-catalyzed Boc deprotection and subsequent hazardous gas evolution (isobutylene/ CO2​ ).
Halogen Concentration > 1,000 ppmExceeding this threshold legally classifies the mixture as a regulated halogenated waste under EPA RCRA[4].
Incineration Temp. > 1,100 °CMinimum thermal energy required to completely cleave C-Br bonds and prevent PBDD/PBDF formation[3].
Incinerator Scrubber Caustic (NaOH/KOH)Mandatory post-combustion treatment to neutralize corrosive hydrobromic acid (HBr) gas generated during thermal oxidation[3].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Phase 1: Waste Stream Compatibility Verification
  • Identify the Target Receptacle: Locate the laboratory's designated "Halogenated Organic Waste" carboy.

  • Perform pH Assessment: Extract a 1 mL aliquot from the current waste stream and test it using universal pH indicator paper.

    • Causality: Introducing this compound into an acidic waste stream will trigger the rapid release of isobutylene and CO2​ from the Boc group, potentially causing the sealed carboy to overpressurize and violently rupture.

    • Validation Check: If the pH is below 4.0, abort the transfer . The waste must be neutralized first, or a new, empty secondary containment vessel must be initiated.

  • Verify Chemical Compatibility: Review the active waste log attached to the carboy.

    • Causality: The formyl group is a reactive aldehyde.

    • Validation Check: If the log lists primary amines (e.g., ethylenediamine, aniline) or strong oxidizers (e.g., peroxides, nitric acid), abort the transfer to prevent uncontrolled exothermic reactions.

Phase 2: Execution and Containment
  • Transfer the Material: If disposing of solid residues of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate, dissolve the powder in a minimal volume of a compatible halogenated solvent (e.g., dichloromethane) to prevent aerosolization and inhalation risks, then transfer the solution to the verified carboy.

  • Seal and Vent: Secure the carboy with a cap equipped with a pressure-relief vent.

    • Causality: Even in neutral pH conditions, trace degradation can occur over time. Vented caps prevent catastrophic pressure accumulation during temporary laboratory storage.

Phase 3: RCRA-Compliant Manifesting
  • Log the Entry: Immediately record the compound name, CAS number (936132-61-5)[5], and estimated mass/volume on the hazardous waste manifest.

  • Apply EPA Waste Codes: Ensure the container is explicitly flagged for halogenated disposal.

    • Causality: Proper manifesting guarantees the commercial disposal facility will route the carboy to a specialized rotary kiln incinerator[3]. Standard incinerators cannot handle the hydrobromic acid (HBr) generated by the 5-bromo substituent; caustic scrubbing is a mandatory downstream requirement[3].

Workflow Visualization

G Start tert-Butyl 5-bromo-3-formyl- 1H-indazole-1-carboxylate pHCheck Check Waste Stream pH (Must be pH 4-9) Start->pHCheck Acidic pH < 4 (Boc Deprotection Risk) pHCheck->Acidic Reject Neutral pH 4-9 (Stable) pHCheck->Neutral Approve Halogenated Route to Halogenated Organic Waste Stream Neutral->Halogenated Incinerator Rotary Kiln Incineration (>1100°C) + Caustic Scrubber Halogenated->Incinerator EPA RCRA Manifest

Disposal workflow ensuring pH compatibility and RCRA-compliant incineration.

References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." US EPA. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Title 40, Chapter I, Subchapter I, Part 268. Available at:[Link]

  • Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • NextSDS. "tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.